molecular formula C15H10N2O2S B11620916 2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11620916
M. Wt: 282.3 g/mol
InChI Key: WAUBSKZUFWHLFY-JYRVWZFOSA-N
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Description

2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: is a heterocyclic compound with the following chemical formula:

C15H10N2O2S\text{C}_{15}\text{H}_{10}\text{N}_2\text{O}_2\text{S}C15​H10​N2​O2​S

. It features a fused thiazole-benzimidazole ring system, which contributes to its unique properties.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 2-aminobenzimidazole and 2-acetylthiophene in the presence of a suitable catalyst . The reaction proceeds as follows:

    Condensation Reaction:

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions may occur at various positions.

    Common Reagents and Conditions:

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed studies are needed to identify all possible products.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Bioactive Compounds: Investigated for potential pharmacological activities.

Biology and Medicine::

    Antimicrobial Properties: Explored for antibacterial and antifungal effects.

    Anticancer Potential: Studied for its impact on cancer cells.

    Enzyme Inhibition: May inhibit specific enzymes.

Industry::

    Dyes and Pigments: Used in the textile and dye industry.

    Material Science: Investigated for its material properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, leading to its observed biological activities.

Comparison with Similar Compounds

While there are related heterocyclic compounds, the unique combination of the thiazole and benzimidazole moieties in 2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one sets it apart. Similar compounds include derivatives of benzimidazole and thiazole, but none precisely match its structure .

Properties

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C15H10N2O2S/c1-9-6-7-10(19-9)8-13-14(18)17-12-5-3-2-4-11(12)16-15(17)20-13/h2-8H,1H3/b13-8-

InChI Key

WAUBSKZUFWHLFY-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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